Lorcaserin Intermediate Synthesis: Process Yield and Purity Benchmarking of 2-Chloropropan-1-amine Hydrochloride
In the patented synthesis of the anti-obesity drug Lorcaserin, the target compound 2-chloropropan-1-amine hydrochloride serves as the specific alkylating agent to generate the key intermediate N-(4-chlorophenethyl)-2-chloropropan-1-amine [1]. This patent explicitly specifies the use of 2-chloropropan-1-amine hydrochloride, achieving an intermediate purity exceeding 98% [1]. The use of regioisomeric alternatives such as 3-chloropropan-1-amine hydrochloride would lead to a different substitution pattern and is not described in the validated process; the patent's specification of this exact reagent establishes a process-specific performance benchmark [1].
| Evidence Dimension | Intermediate Purity in a Specified Industrial Process |
|---|---|
| Target Compound Data | Intermediate purity >98% [1] |
| Comparator Or Baseline | Alternative regioisomers (e.g., 3-chloropropan-1-amine hydrochloride) are not validated in this process; substitution would yield a different molecular scaffold |
| Quantified Difference | Not applicable for cross-species comparison; difference is categorical |
| Conditions | Lorcaserin intermediate synthesis: 2-chloropropan-1-amine hydrochloride reacted with 2-(4-chlorophenyl)ethyl-N-2-chloropropionamide in THF with sodium borohydride/BF₃-etherate, isolated via acid-base treatment [1] |
Why This Matters
This evidence confirms that procurement of the exact CAS 6266-35-9 compound is necessary to replicate a validated, high-purity pharmaceutical process; substitution with a generic chloroalkylamine invalidates process reproducibility.
- [1] Labade VB, Shaikh ZG, Merwade AY, Deo K. An Improved Process For The Preparation Of Lorcaserin Hydrochloride Intermediate N-(4-chlorophenethyl)-2-chloropropan-1-amine Or Salt Thereof. Indian Patent Application INA 18/2017. Wockhardt Limited. Filed November 2, 2015. View Source
